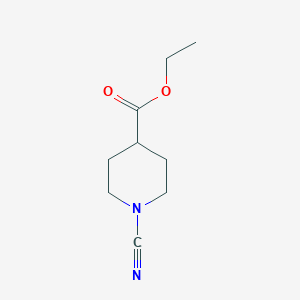

Ethyl 1-cyanopiperidine-4-carboxylate

Description

Ethyl 1-cyanopiperidine-4-carboxylate (CAS 182808-28-2) is a piperidine derivative with a cyano (-CN) group at position 1 and an ethyl ester (-COOEt) at position 4 of the heterocyclic ring. Its molecular formula is C₉H₁₄N₂O₂, and it exists as a colorless to pale yellow liquid or solid, depending on purity . The compound is soluble in organic solvents, making it versatile for use in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals. Its reactivity is enhanced by the electron-withdrawing cyano group, which facilitates nucleophilic additions and cyclization reactions .

Properties

IUPAC Name |

ethyl 1-cyanopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-2-13-9(12)8-3-5-11(7-10)6-4-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDXZSKYVPUTGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-cyanopiperidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-piperidinecarboxylic acid with zinc cyanide and ethyl chloroformate . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as dehydration of piperidine-4-carboxamide (isonipecotamide) using phosphorus oxychloride .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyanopiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the piperidine ring.

Reduction: Amino derivatives of the piperidine ring.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-cyanopiperidine-4-carboxylate has been utilized in various scientific research applications:

Mechanism of Action

The exact mechanism of action of ethyl 1-cyanopiperidine-4-carboxylate is not fully understood. it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes. The compound may interact with specific molecular targets and pathways, influencing biochemical and physiological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between ethyl 1-cyanopiperidine-4-carboxylate and its analogs:

Biological Activity

Ethyl 1-cyanopiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 180.2 g/mol. The synthesis typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under basic conditions, often utilizing sodium hydride or potassium carbonate as catalysts. This process can yield various derivatives that exhibit distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. It has been noted for its role as a ligand that modulates receptor activity, influencing various signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.

- Receptor Modulation : this compound can bind to specific receptors, altering their activity and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary data indicate that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : There is evidence to suggest that this compound can reduce inflammation markers in vitro.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Anticancer Studies :

- A study conducted on PC-3 prostate cancer cells showed that this compound significantly inhibited cell proliferation with an IC50 value indicating strong efficacy .

- The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

- Neuroprotective Research :

- Inflammation Studies :

Data Tables

The following table summarizes the biological activities and corresponding IC50 values for this compound across different studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.